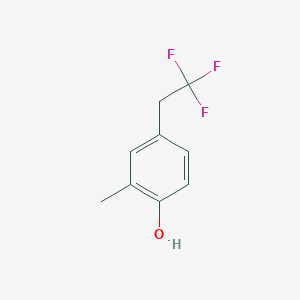

2-Methyl-4-(2,2,2-trifluoroethyl)phenol

Description

BenchChem offers high-quality 2-Methyl-4-(2,2,2-trifluoroethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(2,2,2-trifluoroethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZNYYCAIHQOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Fluorinated Compounds and the Versatility of Phenols

The investigation into 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is built upon decades of foundational research in two key areas of organic chemistry: the study of fluorinated organic compounds and the synthetic utility of phenols.

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has had a profound impact across the chemical sciences. aksci.comnih.gov The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the bond it forms with carbon—impart remarkable characteristics to organic molecules. epdf.pub In medicinal chemistry, the introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group, can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. epdf.pubgoogleapis.com This is because the carbon-fluorine bond is resistant to metabolic degradation, and the lipophilicity of fluorinated groups can improve a molecule's ability to cross cell membranes. epdf.pub It is estimated that approximately one-fifth of all pharmaceuticals contain fluorine. nih.gov

Beyond pharmaceuticals, fluorinated compounds are integral to materials science. aksci.com Fluoropolymers, for instance, are known for their exceptional thermal stability and chemical resistance. aksci.com The unique properties of organofluorine compounds also find applications in agrochemicals and advanced materials, underscoring the broad importance of this field of chemistry. aksci.com

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. nist.gov This structural motif makes them exceptionally versatile building blocks, or synthons, in organic synthesis. google.com The hydroxyl group can be easily converted into other functional groups, and the aromatic ring can undergo a variety of substitution reactions. Phenols are readily available and are key precursors in the synthesis of a wide range of more complex molecules. google.comacs.org

The acidity of the phenolic proton allows for the formation of phenoxide ions, which are potent nucleophiles. nist.gov Furthermore, phenols can be transformed into aryl fluorosulfonates, which can then undergo nucleophilic fluorination, providing a pathway to aryl fluorides. google.com The reactivity of the aromatic ring is also influenced by the hydroxyl group, which can direct incoming electrophiles to specific positions. This inherent reactivity and synthetic flexibility make phenols a frequent starting point for the construction of new molecular architectures. acs.org

Focused Investigation of 2 Methyl 4 2,2,2 Trifluoroethyl Phenol

Historical Context of Trifluoroethylphenol Synthesis

The synthesis of fluorinated organic compounds, including those containing the trifluoroethyl moiety, has evolved significantly over the past several decades. Initially, the preparation of such molecules was often challenging due to the limited availability of fluorinating reagents and the harsh reaction conditions required. Early methods for introducing fluorine-containing groups were often non-selective and lacked broad applicability.

The development of more sophisticated synthetic tools has been a key driver of progress in this field. The trifluoroethoxy group (OCH₂CF₃) has become an increasingly important feature in drug candidates and imaging tracers. researchgate.net Historically, the synthesis of aryl-trifluoroethyl ethers was limited to classical methods, but recent years have seen the emergence of innovative strategies. researchgate.net These advancements have provided chemists with more efficient and selective ways to create C-F and C-CF₃ bonds, which is crucial for the synthesis of complex molecules like 2-Methyl-4-(2,2,2-trifluoroethyl)phenol.

Direct Trifluoroethylation of Phenolic Substrates

Direct trifluoroethylation involves the introduction of the 2,2,2-trifluoroethyl group directly onto the phenol ring. This approach is often desirable for its efficiency. Phenols are particularly susceptible to electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.comquora.com The hydroxyl group directs incoming electrophiles to the ortho and para positions. byjus.com

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for functionalizing aromatic rings. In the context of synthesizing 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, an electrophilic source of the trifluoroethyl group would be required to react with 2-methylphenol (o-cresol). The hydroxyl and methyl groups of o-cresol would direct the incoming electrophile, making the desired 4-position a likely site of substitution.

Recent research has focused on developing effective electrophilic trifluoromethylating and trifluoroethylating agents. While direct O-trifluoromethylation of phenols has been challenging, several methods have been reported, including oxidative trifluoromethylation and the use of hypervalent iodine reagents. cas.cn These principles can be extended to trifluoroethylation.

Radical reactions offer an alternative pathway for the trifluoroethylation of phenols. These methods often involve the generation of a trifluoroethyl radical, which can then react with the aromatic ring. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions.

A recent study demonstrated a visible-light-promoted multiple trifluoromethylation of phenol derivatives using CF₃I as the trifluoromethyl source. chemistryviews.org The proposed mechanism involves single-electron transfers from a photoexcited phenoxide intermediate to CF₃I. chemistryviews.org This type of strategy could potentially be adapted for trifluoroethylation using a suitable trifluoroethyl radical precursor.

Table 1: Comparison of Direct Trifluoroethylation Strategies

| Strategy | Reagent Type | Key Features | Potential Challenges |

|---|---|---|---|

| Electrophilic | Electrophilic trifluoroethylating agents | Utilizes the natural reactivity of the phenol ring. | Availability and reactivity of suitable electrophiles. |

| Radical | Radical precursors (e.g., trifluoroethyl iodide) | Often proceeds under mild conditions (e.g., photoredox catalysis). | Control of regioselectivity and potential for side reactions. |

| Nucleophilic | Nucleophilic trifluoroethyl sources | Can be effective for specific substrates. | Often requires pre-functionalization of the aromatic ring. |

Nucleophilic aromatic substitution (SNAAr) is another important class of reactions for modifying aromatic rings. youtube.com However, for this to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com In the case of 2-methylphenol, which has electron-donating groups, direct nucleophilic substitution is generally not feasible.

An alternative nucleophilic approach involves the reaction of a phenoxide with a trifluoroethyl electrophile, leading to O-trifluoroethylation (ether formation) rather than C-trifluoroethylation. To achieve C-trifluoroethylation via a nucleophilic-type strategy, the phenol would likely need to be converted into an organometallic reagent, which could then react with an electrophilic source of the trifluoroethyl group.

Multi-Step Synthetic Sequences from Precursors

Multi-step synthesis provides a versatile approach to constructing complex molecules by assembling them from simpler starting materials through a series of reactions. fiveable.melibretexts.org This strategy allows for greater control over the final structure and can be used to introduce functional groups in a specific order. fiveable.me

For the synthesis of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, a multi-step sequence could start from a more readily available precursor. For example, one could begin with a substituted benzene (B151609) derivative and introduce the required functional groups in a stepwise manner. A possible retrosynthetic analysis might involve disconnecting the trifluoroethyl group or the hydroxyl group to identify simpler starting materials.

Table 2: Potential Multi-Step Synthetic Routes

| Starting Material | Key Transformations | Advantages |

|---|---|---|

| 2-Methylphenol (o-cresol) | Introduction of a precursor to the trifluoroethyl group, followed by conversion. | Utilizes a readily available starting material. |

| 4-Substituted-2-methylphenol | Conversion of the 4-substituent into a trifluoroethyl group. | Allows for a variety of synthetic strategies depending on the initial substituent. |

An alternative to functionalizing a pre-existing phenol ring is to construct the phenol ring itself from acyclic precursors. This approach can be particularly advantageous for the synthesis of highly substituted phenols. researchgate.net By carefully choosing the acyclic starting materials, the desired substituents can be placed in the correct positions from the outset.

An exploration into the synthesis of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol reveals a landscape of modern organic chemistry, where the introduction of fluorinated groups is of paramount importance for applications in pharmaceuticals and materials science. The unique properties conferred by the trifluoroethyl group necessitate the development of efficient and selective synthetic methodologies. This article delves into the key strategies for synthesizing 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, focusing on catalytic systems and the integration of green chemistry principles.

Mechanistic Investigations and Reactivity of 2 Methyl 4 2,2,2 Trifluoroethyl Phenol

Electronic Effects of the Trifluoroethyl Group on Phenolic Reactivity

The presence and position of substituent groups on a phenol's aromatic ring significantly influence its chemical properties. In the case of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, the trifluoroethyl group at the para position and the methyl group at the ortho position create a unique electronic environment that dictates its reactivity.

Inductive Effects on the Aromatic Ring

The 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the ethyl group and, subsequently, from the benzene (B151609) ring. vaia.comminia.edu.eg This inductive withdrawal of electron density deactivates the ring, making it less susceptible to electrophilic attack compared to phenol (B47542) or cresol (B1669610). numberanalytics.com

This electron-withdrawing effect has a pronounced impact on the acidity of the phenolic hydroxyl group. By pulling electron density from the ring, the trifluoroethyl group helps to stabilize the negative charge on the oxygen atom of the corresponding phenoxide ion formed upon deprotonation. vanderbilt.edusips.org.in This stabilization makes the phenol more acidic than unsubstitued phenol or cresols, which possess electron-donating alkyl groups. sips.org.inpharmaguideline.com The increased acidity is reflected in a lower pKa value compared to similar phenols lacking strong electron-withdrawing groups.

Table 1: Comparison of pKa Values for Selected Phenols

| Compound | pKa Value |

|---|---|

| Ethanol | 15.9 |

| Phenol | 10.0 |

| p-Cresol (B1678582) | 10.2 |

| p-Nitrophenol | 7.1 |

| 2-Methyl-4-(2,2,2-trifluoroethyl)phenol | Estimated to be < 10.0 |

Data sourced from references ncert.nic.in. The pKa for the title compound is an estimation based on the known effects of its substituents.

Resonance Effects and Aromatic Substitution Patterns

While the trifluoroethyl group's primary influence is inductive, the hydroxyl (-OH) and methyl (-CH3) groups exert significant resonance and hyperconjugation effects, respectively. The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons to the aromatic π-system. blogspot.com This donation increases the electron density at the ortho and para positions, making them more attractive to electrophiles.

The methyl group is also an activating, ortho-, para-directing group, primarily through an inductive effect and hyperconjugation. However, in 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, the para position is blocked by the trifluoroethyl group. The directing effects of the hydroxyl and methyl groups are therefore focused on the remaining ortho and meta positions relative to the hydroxyl group (positions 3, 5, and 6).

The strong electron-donating resonance effect of the hydroxyl group generally outweighs the deactivating inductive effect of the trifluoroethyl group in determining the position of electrophilic attack. libretexts.org Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho to the hydroxyl group (position 6) and ortho to the methyl group (position 3), which are activated by these substituents. The strong deactivation of the ring by the trifluoroethyl group means that harsher reaction conditions may be required for substitution compared to phenol itself. numberanalytics.com

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is the primary site of many characteristic reactions of phenols. Its reactivity is modulated by the electronic effects of the ring substituents.

O-Alkylation and O-Acylation Reactions

The phenolic proton can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation (Williamson ether synthesis) and O-acylation to form phenyl ethers and phenyl esters, respectively. ucalgary.camdpi.com The increased acidity of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, due to the electron-withdrawing trifluoroethyl group, facilitates the formation of the phenoxide ion. vanderbilt.edu

O-acylation reactions, often carried out with acyl chlorides or anhydrides in the presence of a base, are typically efficient for phenols. ingentaconnect.comlew.ro Studies on substituted phenols show that electron-withdrawing groups can enhance the yields of O-acylation products. ingentaconnect.com The reaction proceeds via nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acylating agent. ucalgary.ca

Table 2: General Conditions for Phenolic Acylation

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| O-Acylation | Acyl Chloride (R-COCl) | Base (e.g., pyridine, NaOH) | Phenyl Ester |

| O-Acylation | Acid Anhydride ((RCO)₂O) | Base or Acid Catalyst | Phenyl Ester |

| O-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, NaOH) | Phenyl Ether |

Information compiled from references ucalgary.calew.rogoogle.comsciforum.net.

Oxidation Pathways and Products

Phenols, particularly those with alkyl substituents (hindered phenols), are susceptible to oxidation. researchgate.net The oxidation can proceed via one-electron transfer to form a phenoxyl radical. The stability and fate of this radical are heavily influenced by the substituents on the ring. mdpi.com

In 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, the positions ortho to the hydroxyl group are substituted (by a methyl group) or sterically influenced. The para position is blocked. This substitution pattern can direct oxidation pathways. Oxidation of hindered phenols can lead to the formation of quinones, diphenoquinones (from radical coupling), or cyclohexadienones. researchgate.net The electron-withdrawing nature of the trifluoroethyl group may make the initial one-electron oxidation more difficult compared to electron-rich phenols, thus potentially increasing its stability against oxidative degradation. mdpi.com

Hydrogen Bonding Networks and Intermolecular Interactions

The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atom and the fluorine atoms of the trifluoroethyl group can act as hydrogen bond acceptors. brighton.ac.ukchemistryviews.org These capabilities allow 2-Methyl-4-(2,2,2-trifluoroethyl)phenol to participate in various intermolecular interactions, influencing its physical properties such as melting point, boiling point, and solubility.

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is governed by the electronic effects of its three substituents. The hydroxyl (-OH) group is a powerful activating group, while the methyl (-CH₃) group is moderately activating. Conversely, the 4-(2,2,2-trifluoroethyl) group (-CH₂CF₃) is strongly deactivating due to the intense inductive electron withdrawal by the three fluorine atoms.

Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding through a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The rate-determining step is the initial attack by the electrophile, which temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The regiochemical outcome of the substitution is determined by the directing effects of the substituents already present on the ring. pressbooks.pub

For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, the directing effects of the substituents are as follows:

Hydroxyl (-OH) group: A very strong activating group that directs incoming electrophiles to the ortho and para positions (positions 2 and 4 relative to the group). ucalgary.cavanderbilt.edu This is due to its ability to donate a lone pair of electrons into the ring via resonance, which stabilizes the positive charge of the arenium ion intermediate. libretexts.org

Methyl (-CH₃) group: An activating group that also directs ortho and para. It donates electron density primarily through an inductive effect and hyperconjugation. libretexts.org

2,2,2-Trifluoroethyl (-CH₂CF₃) group: A strong deactivating group due to the powerful inductive electron-withdrawing (-I) effect of the -CF₃ moiety. Such groups typically act as meta-directors. vanderbilt.eduvaia.com

In a polysubstituted ring, the most powerful activating group generally controls the position of substitution. In this molecule, the hydroxyl group is the dominant directing group. pressbooks.pub The positions ortho to the hydroxyl group are C6 and C2. The C2 position is already occupied by the methyl group. The position para to the hydroxyl group is C4, occupied by the trifluoroethyl group.

Therefore, electrophilic attack will be directed to the available positions that are most activated by the hydroxyl group. The primary sites for substitution are the carbons ortho to the hydroxyl group.

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C3 | Meta to -OH, ortho to -CH₂CF₃, meta to -CH₃ | Deactivated |

| C5 | Meta to -OH, ortho to -CH₂CF₃, meta to -CH₃ | Deactivated |

| C6 | Ortho to -OH, meta to -CH₂CF₃ | Highly Activated |

As shown in the table, the C6 position is strongly activated by the ortho hydroxyl group and only moderately deactivated by the meta trifluoroethyl group. The C3 and C5 positions are significantly less favored as they are meta to the strongly activating hydroxyl group. Consequently, electrophilic aromatic substitution on 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is expected to be highly regioselective, yielding predominantly the 6-substituted product.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Analogues

Nucleophilic aromatic substitution (SNAr) does not typically occur on 2-Methyl-4-(2,2,2-trifluoroethyl)phenol itself, as it lacks a suitable leaving group on the aromatic ring. However, substituted analogues, for instance, a halogenated derivative like 2-Chloro-6-methyl-4-(2,2,2-trifluoroethyl)phenol, could undergo SNAr reactions.

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. nih.gov A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer complex. core.ac.ukbris.ac.uk

In a hypothetical analogue such as 2-Chloro-6-methyl-4-(2,2,2-trifluoroethyl)phenol, the trifluoroethyl group at the C4 position is para to the chlorine leaving group at C2. The strong electron-withdrawing nature of the -CH₂CF₃ group would activate the ring toward nucleophilic attack, stabilizing the intermediate Meisenheimer complex. The reaction would proceed as follows:

Addition Step: A nucleophile (Nu⁻) attacks the carbon bearing the chlorine atom, forming a Meisenheimer complex. The negative charge is delocalized across the ring and is stabilized by the trifluoroethyl group.

Elimination Step: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, avoiding a distinct Meisenheimer intermediate, particularly when the intermediate is not highly stabilized or a good leaving group is present. nih.govbris.ac.uk

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is susceptible to oxidation and halogenation reactions, characteristic of benzylic positions. The reactivity of this group is influenced by the electronic nature of the other substituents on the phenol ring.

Catalytic air oxidation of cresol derivatives (methylphenols) can selectively convert the methyl group into a formyl group (-CHO), yielding the corresponding hydroxybenzaldehyde. researchgate.net This process often involves metal catalysts and can proceed through radical intermediates. researchgate.netresearchgate.net For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, oxidation would likely yield 2-Hydroxy-3-(2,2,2-trifluoroethyl)benzaldehyde. Further oxidation could lead to the formation of the corresponding carboxylic acid.

The methyl group can also undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would result in the formation of a benzylic halide, such as 2-(Bromomethyl)-4-(2,2,2-trifluoroethyl)phenol, which is a versatile intermediate for further functionalization.

Acid-Base Equilibria and Proton Transfer Dynamics in Solution

Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide anion. libretexts.org The acidity of a substituted phenol, quantified by its pKa value, is highly sensitive to the electronic properties of the ring substituents. vanderbilt.edu

Electron-donating groups (like -CH₃) decrease acidity (increase pKa) by destabilizing the phenoxide ion. vanderbilt.edu

Electron-withdrawing groups (like -CH₂CF₃) increase acidity (decrease pKa) by stabilizing the negative charge of the phenoxide ion through inductive effects. libretexts.orgquora.com

In 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, the methyl group has a small acid-weakening effect, while the trifluoroethyl group has a strong acid-strengthening effect due to its powerful inductive pull. The influence of the trifluoroethyl group, being para to the hydroxyl, effectively delocalizes and stabilizes the negative charge on the phenoxide conjugate base. libretexts.org Therefore, 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is expected to be a significantly stronger acid than phenol (pKa ≈ 10) and p-cresol (pKa ≈ 10.3). vanderbilt.edu Its acidity would be more comparable to phenols bearing other strong electron-withdrawing groups, such as p-nitrophenol (pKa = 7.2). vanderbilt.edu

| Compound | Substituent Effects | Expected Acidity Trend |

| p-Cresol | -CH₃ (Donating) | Least Acidic |

| Phenol | (Reference) | |

| 2-Methyl-4-(2,2,2-trifluoroethyl)phenol | -CH₃ (Donating), -CH₂CF₃ (Withdrawing) | |

| p-Nitrophenol | -NO₂ (Withdrawing) | Most Acidic |

The dynamics of proton transfer from the phenolic hydroxyl group to a base in solution are complex, involving the solvent environment. Studies on substituted phenols have shown that these dynamics can occur on ultrafast timescales (picoseconds). nih.govresearchgate.net The process is often investigated using techniques like time-resolved spectroscopy. The rate of proton transfer is influenced by factors such as the strength of the hydrogen bond to the proton acceptor and the reorganization of solvent molecules around the reacting species. rsc.org

Studies of Reaction Intermediates and Transition States

The mechanisms of the reactions discussed above involve fleeting intermediates and transition states that are central to understanding their kinetics and outcomes.

Arenium Ion (EAS Intermediate): In electrophilic aromatic substitution, the key intermediate is the arenium ion. wikipedia.org This is a cyclohexadienyl cation where the positive charge is delocalized over three carbon atoms of the ring. The stability of this intermediate is the primary factor determining the regioselectivity of the reaction. For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, attack at the C6 position leads to an arenium ion that is effectively stabilized by the resonance donation from the adjacent hydroxyl group. libretexts.org

Meisenheimer Complex (SNAr Intermediate): For SNAr reactions on a suitable analogue, the intermediate is a Meisenheimer complex. libretexts.org This is a negatively charged cyclohexadienyl anion. Its stability is crucial and is enhanced by the presence of strong electron-withdrawing groups, such as the trifluoroethyl group, which delocalize the negative charge. nih.gov In some cases, depending on the reactants and conditions, the reaction may proceed through a single, concerted transition state rather than a distinct intermediate. bris.ac.uk

Transition States: According to transition state theory, every elementary reaction step proceeds through a high-energy transition state, which represents the energy maximum along the reaction coordinate. wikipedia.org For EAS, the first transition state leads to the formation of the arenium ion and is the highest energy barrier. masterorganicchemistry.com For SNAr, the transition state for the initial nucleophilic attack is typically rate-limiting due to the loss of aromaticity. researchgate.net For proton transfer, the transition state involves the partial breaking of the O-H bond and the partial formation of the new bond to the base, often mediated by solvent molecules.

Computational chemistry plays a vital role in modeling the geometries and energies of these transient species, providing insights that are often difficult to obtain through experimental observation alone. rsc.org

Advanced Spectroscopic and Computational Characterization of 2 Methyl 4 2,2,2 Trifluoroethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. The hydroxyl proton of the phenol (B47542) group typically appears as a broad singlet, with a chemical shift that can vary (δ 4–12 ppm) depending on solvent, concentration, and temperature. orgchemboulder.comlibretexts.org The protons on the aromatic ring are expected in the range of δ 7–8 ppm. libretexts.org The methyl group attached to the ring will produce a singlet around δ 2.0-2.5 ppm. The methylene protons of the trifluoroethyl group (-CH₂CF₃) are expected to appear as a quartet due to coupling with the three adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Data for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 4.0 - 7.5 | broad singlet (s) | - |

| Ar-H (position 3) | ~7.0 | doublet (d) | ~8.0 |

| Ar-H (position 5) | ~7.0 | doublet (d) | ~8.0 |

| Ar-H (position 6) | ~6.7 | singlet (s) | - |

| -CH₂-CF₃ | 3.0 - 3.5 | quartet (q) | ~10-12 (³JHF) |

| Ar-CH₃ | 2.0 - 2.5 | singlet (s) | - |

Note: Predicted values are based on typical chemical shifts for substituted phenols and fluoroalkanes.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atom attached to the hydroxyl group (C1) is expected to be the most downfield of the aromatic signals, typically around δ 150-160 ppm. docbrown.info Other aromatic carbons will resonate in the δ 115-140 ppm range. libretexts.org The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The methyl carbon will be found in the aliphatic region, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C1 (-OH) | 150 - 160 | Singlet |

| C2 (-CH₃) | 125 - 135 | Singlet |

| C3 | 128 - 132 | Singlet |

| C4 (-CH₂CF₃) | 125 - 135 | Singlet |

| C5 | 128 - 132 | Singlet |

| C6 | 115 - 120 | Singlet |

| -CH₂- | 30 - 40 | Quartet (²JCF) |

| -CF₃ | 120 - 130 | Quartet (¹JCF) |

| Ar-CH₃ | 15 - 25 | Singlet |

Note: Predicted values are based on typical chemical shifts for substituted phenols and fluoroalkanes.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. nih.govwikipedia.org For the 2,2,2-trifluoroethyl group, the three equivalent fluorine atoms are expected to produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent methylene protons (-CH₂-). The chemical shift for a CF₃ group next to a methylene is typically found in the range of δ -60 to -75 ppm relative to a CFCl₃ standard. wikipedia.org

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the substituents on the aromatic ring. For example, correlations would be expected between the methylene protons (-CH₂CF₃) and the aromatic carbons C3, C4, and C5, as well as between the methyl protons and carbons C1, C2, and C3.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule, serving as a molecular fingerprint.

The IR spectrum of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is expected to be dominated by features from the hydroxyl, trifluoroethyl, and substituted benzene (B151609) ring moieties. orgchemboulder.comlibretexts.org

Phenol Group: A prominent, broad absorption band due to the O-H stretching vibration is expected in the region of 3200-3550 cm⁻¹. docbrown.info The C-O stretching vibration of the phenol should appear as a strong band around 1200-1260 cm⁻¹. amazonaws.com

Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. okstate.edu In-ring C=C stretching vibrations are expected to produce bands in the 1450-1600 cm⁻¹ region. orgchemboulder.com

Trifluoroethyl Group: The C-F stretching vibrations of the CF₃ group are known to be very strong and typically appear in the 1100-1200 cm⁻¹ region. cdnsciencepub.com The CH₂ group will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

Raman spectroscopy, which is complementary to IR, would also be useful for identifying these functional groups, particularly the symmetric vibrations of the aromatic ring and the C-F bonds. doi.org

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Phenol | 3200 - 3550 | Strong, Broad |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-F Stretch | Trifluoroethyl | 1100 - 1200 | Very Strong |

Note: Predicted values are based on typical vibrational frequencies for substituted phenols and organofluorine compounds.

Analysis of Intermolecular Hydrogen Bonding

In the solid state and in concentrated solutions, 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is expected to exhibit intermolecular hydrogen bonding, a critical interaction governing its physical properties. The primary hydrogen bond donor is the acidic proton of the phenolic hydroxyl (-OH) group. This proton can form a strong hydrogen bond with the lone pair of electrons on the oxygen atom of a neighboring molecule, resulting in an O-H···O linkage.

Studies on analogous ortho-substituted phenols have shown that the orientation of the donor hydrogen bond is influenced by the steric hindrance of the substituent. rsc.org For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, the methyl group at the ortho position (C2) likely directs the O-H bond to lie preferentially on the opposite side of the C-O bond, away from the methyl group, to minimize steric repulsion. rsc.org This directional bonding can lead to the formation of supramolecular structures, such as chains or catemers, propagating throughout the crystal lattice. The electronic properties of the substituents on the phenol ring, including the electron-withdrawing trifluoroethyl group, can modulate the acidity of the phenolic proton and thus influence the strength of these intermolecular hydrogen bonds.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, with the molecular formula C₉H₉F₃O, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high precision is crucial for unambiguous molecular formula confirmation. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers are commonly employed for such precise measurements. nih.govcopernicus.org

Table 1: HRMS Data for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉F₃O |

| Monoisotopic Mass | 190.06055 u |

| Ionization Mode | ESI⁻ or ESI⁺ |

| Expected Ion (ESI⁻) | [M-H]⁻ |

| Expected m/z (ESI⁻) | 189.05332 |

| Expected Ion (ESI⁺) | [M+H]⁺ |

| Expected m/z (ESI⁺) | 191.06770 |

Note: The values presented are theoretical calculations.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion ([M]⁺˙) or pseudomolecular ion ([M-H]⁻ or [M+H]⁺) of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure.

For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, the fragmentation pathways are expected to be influenced by the phenolic ring and the trifluoroethyl substituent. Key fragmentation mechanisms would likely include:

Benzylic Cleavage: The bond between the aromatic ring and the trifluoroethyl group is a likely site for cleavage. Loss of a trifluoromethyl radical (•CF₃) would result in a prominent ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring can occur.

Ring Fragmentation: At higher energies, the aromatic ring itself can undergo fragmentation, often involving the loss of neutral molecules like carbon monoxide (CO).

Table 2: Predicted MS/MS Fragmentation of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 190 ([M]⁺˙) | 121 | •CF₃ | Loss of trifluoromethyl radical |

| 190 ([M]⁺˙) | 107 | C₂H₂F₃ | Cleavage of the ethyl group |

Note: This table represents plausible fragmentation pathways based on the chemical structure. Actual fragmentation may vary with experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline material. wikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms, their chemical bonds, and their arrangement in the crystal lattice. nih.gov

While specific crystallographic data for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol is not available, the crystal packing would be dictated by a combination of strong and weak intermolecular forces. The dominant interaction governing the supramolecular assembly is the O-H···O hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules, as detailed in section 4.2.2.

In addition to this primary hydrogen bonding, weaker interactions are expected to play a significant role in stabilizing the three-dimensional crystal structure:

π–π Stacking: The aromatic phenol rings may engage in slipped π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel, offset fashion. nih.gov

C-H···π Interactions: The hydrogen atoms of the methyl or ethyl groups could interact with the electron-rich π-system of the aromatic ring of a neighboring molecule.

C-H···F Interactions: The highly electronegative fluorine atoms of the trifluoroethyl group can act as weak hydrogen bond acceptors, potentially forming C-H···F interactions with hydrogen atoms from nearby molecules.

These combined interactions would result in a highly ordered, three-dimensional network that defines the crystal's morphology and physical properties.

X-ray crystallography provides precise measurements of intramolecular geometric parameters, including bond lengths, bond angles, and torsional angles. These values give insight into the bonding and conformation of the molecule in the solid state. Although an experimental structure for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol has not been reported, typical values for its constituent parts can be predicted based on data from similar structurally related compounds. researchgate.netresearchgate.net

Table 3: Typical Geometric Parameters for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.40 |

| C-O (phenol) | ~1.36 | |

| O-H (phenol) | ~0.96 | |

| C-C (alkyl) | 1.50 - 1.54 | |

| C-F | 1.33 - 1.35 | |

| Bond Angle (°) | C-C-C (in ring) | ~120 |

| C-C-O | ~119 | |

| C-O-H | ~109 | |

| F-C-F | ~107 |

| Torsional Angle (°) | C(ring)-C(ring)-C(ethyl)-C | Variable, defines side-chain conformation |

Note: These values are representative and are based on standard bond lengths and angles for the functional groups present. Actual values would be determined experimentally via X-ray diffraction.

Theoretical and Computational Chemistry

Theoretical and computational chemistry employs computer simulations to predict and analyze the behavior of molecules. These methods provide fundamental insights into molecular structure, properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure (optimized geometry). This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as dipole moment, polarizability, and the distribution of electron density could be calculated to understand the molecule's polarity and electronic behavior.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol would help in assigning the signals observed in experimental NMR spectra. Similarly, the calculation of vibrational frequencies would predict the positions of absorption bands in its infrared (IR) and Raman spectra. These theoretical spectra are crucial for the accurate interpretation of experimental data and for confirming the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, stability, and the molecule's optical properties. From these energies, various reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index would be calculated to predict the compound's reactive nature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol over time. This includes analyzing the rotation around single bonds to identify different stable conformations and to understand the molecule's flexibility. MD simulations can also be performed in various solvents to investigate how the solvent environment affects the compound's structure, stability, and behavior, providing insights into solvation processes and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. For 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, NBO analysis would be used to quantify the delocalization of electron density, particularly within the phenol ring and its substituents. It would reveal hyperconjugative interactions and intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals, offering a deeper understanding of the electronic interactions that contribute to the molecule's stability and properties.

Derivatization and Analogues of 2 Methyl 4 2,2,2 Trifluoroethyl Phenol

Synthesis of Phenolic Ethers and Esters

The hydroxyl group of 2-methyl-4-(2,2,2-trifluoroethyl)phenol is the most common site for initial derivatization, readily forming ethers and esters through well-established synthetic protocols.

Phenolic Ethers: The synthesis of ethers from phenols is a fundamental transformation in organic chemistry. wikipedia.org A prevalent and high-yielding method is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride (NaH) or a hydroxide, to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide in a nucleophilic substitution reaction to yield the desired ether. wikipedia.org Primary alkyl halides are most effective for this reaction. wikipedia.org An alternative, though often less efficient method, involves the acid-catalyzed condensation of the phenol with an alcohol. wikipedia.org

Phenolic Esters: Esterification of the phenolic hydroxyl group can be achieved by reaction with various acylating agents. Commonly, acyl chlorides or acid anhydrides are reacted with the phenol in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. This method allows for the introduction of a wide array of ester functionalities. tanta.edu.eg

| Derivative Type | General Reaction | Reactant (R-X) | Potential Product Name |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | CH₃I (Methyl iodide) | 1-Methoxy-2-methyl-4-(2,2,2-trifluoroethyl)benzene |

| Ether | Williamson Ether Synthesis | CH₃CH₂Br (Ethyl bromide) | 1-Ethoxy-2-methyl-4-(2,2,2-trifluoroethyl)benzene |

| Ether | Williamson Ether Synthesis | C₆H₅CH₂Cl (Benzyl chloride) | 1-(Benzyloxy)-2-methyl-4-(2,2,2-trifluoroethyl)benzene |

| Ester | Acylation | CH₃COCl (Acetyl chloride) | 2-Methyl-4-(2,2,2-trifluoroethyl)phenyl acetate |

| Ester | Acylation | (C₆H₅CO)₂O (Benzoic anhydride) | 2-Methyl-4-(2,2,2-trifluoroethyl)phenyl benzoate |

Modifications of the Aromatic Ring

The aromatic ring of 2-methyl-4-(2,2,2-trifluoroethyl)phenol can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The outcome of these reactions is governed by the directing effects of the substituents already present: the hydroxyl group (a strong activator and ortho-, para-director), the methyl group (a weak activator and ortho-, para-director), and the 2,2,2-trifluoroethyl group (a deactivator and meta-director). The powerfully activating hydroxyl group is the dominant directing influence.

These classic electrophilic aromatic substitution reactions can be used to introduce halogen, nitro, and sulfonic acid groups onto the aromatic ring. Given the strong directing effect of the hydroxyl group, substitution is expected to occur primarily at the positions ortho to it (positions 3 and 5).

Halogenation : Direct reaction with elemental halogens (e.g., Br₂ or Cl₂) in a suitable solvent can introduce halogen atoms onto the ring.

Nitration : The introduction of a nitro group (–NO₂) is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com For highly activated rings like phenols, nitric acid alone may be sufficient. masterorganicchemistry.com The reaction of 2-methyl-4-fluorophenol can be nitrated after first protecting the phenolic hydrogen atom. google.com

Sulfonation : Sulfonation involves treating the phenol with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid group (–SO₃H). masterorganicchemistry.com This reaction is often reversible. masterorganicchemistry.com

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in CCl₄ | 3,5-Dibromo-2-methyl-4-(2,2,2-trifluoroethyl)phenol |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-3-nitro-4-(2,2,2-trifluoroethyl)phenol and 2-Methyl-5-nitro-4-(2,2,2-trifluoroethyl)phenol |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-Hydroxy-4-methyl-2-(2,2,2-trifluoroethyl)benzene-1,3-disulfonic acid |

Friedel-Crafts reactions are a set of reactions used to attach substituents to an aromatic ring. wikipedia.org They are broadly divided into alkylation and acylation reactions.

Friedel-Crafts Alkylation : This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. wikipedia.org

Friedel-Crafts Acylation : This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, also using a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

A significant challenge in applying Friedel-Crafts reactions directly to phenols is that the Lewis acid catalyst can coordinate with the lone pairs on the phenolic oxygen. This deactivates the ring towards electrophilic attack. Therefore, it is often necessary to first protect the hydroxyl group, for instance, by converting it to a methyl ether (anisole). Following the Friedel-Crafts reaction on the protected compound, the protecting group can be removed to regenerate the phenol.

Functionalization of the Trifluoroethyl Side Chain

The 2,2,2-trifluoroethyl side chain is generally considered to be chemically inert under many reaction conditions. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl (–CF₃) group resistant to most chemical transformations. Furthermore, the strong electron-withdrawing nature of the –CF₃ group deactivates the adjacent methylene (–CH₂–) group, making typical benzylic-type reactions (e.g., oxidation, radical halogenation) difficult to achieve. While specialized methods for functionalizing fluorinated aliphatic chains exist, they often require harsh conditions or specific reagents and are not commonly applied to substrates like 2-methyl-4-(2,2,2-trifluoroethyl)phenol. For example, trifluoroethyl sulfonates are known to be highly resistant to nucleophilic substitution. nih.gov

Preparation of Structurally Related Trifluoromethylphenols

The synthesis of phenols bearing a trifluoromethyl group, which are structurally related to the title compound, is of significant interest. A general method for preparing trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with a sodium benzylate to form a trifluoromethylphenyl benzyl ether intermediate. google.com This intermediate can then undergo hydrogenolysis, typically using a palladium-on-carbon catalyst, to cleave the benzyl ether and yield the desired trifluoromethylphenol. google.com This strategy allows for the synthesis of various isomers that might not be accessible through direct substitution reactions. For example, this route could be adapted to synthesize isomers such as 2-methyl-3-(trifluoromethyl)phenol or 2-methyl-5-(trifluoromethyl)phenol.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of fluorinated phenols, while established, is an area of active research aimed at improving efficiency, reducing costs, and minimizing environmental impact. Future work is centered on creating more direct and milder synthetic pathways. A significant challenge lies in the selective introduction of the trifluoroethyl group onto the phenol (B47542) ring.

Recent advances in nucleophilic deoxyfluorination of phenols via aryl fluorosulfonate intermediates present a promising avenue. acs.org This method allows for the transformation under milder conditions compared to traditional SNAr fluorinations and is applicable to a range of biologically relevant substrates. acs.org Another approach involves the development of novel catalysts that can facilitate the carbon-fluorine bond formation with greater precision and under more environmentally friendly conditions. criver.com Researchers are exploring synthetic compounds that can mimic the action of natural fluorinase enzymes, which catalyze C-F bond formation under ambient conditions. criver.com

| Synthetic Strategy | Reagents/Catalysts | Key Advantages |

| Deoxyfluorination | Aryl Fluorosulfonate Intermediates, Tetramethylammonium fluoride (NMe4F) | Milder conditions, enhanced substrate scope, no transition metal required. acs.org |

| Bio-inspired Catalysis | Synthetic Fluorinase Mimics, Metal Fluorides (e.g., KF) | Safer, easier, and more environmentally friendly introduction of fluorine. criver.com |

| Asymmetric Catalysis | Transition Metal Catalysts, Chiral Organocatalysts | Enables synthesis of chiral fluorinated compounds with multiple stereogenic centers. mdpi.com |

Exploration of Untapped Non-Biological Applications

While the biological significance of fluorinated phenols is a major driver of research, their unique physicochemical properties make them attractive candidates for various non-biological applications. The strong electronegativity of fluorine and the stability of the carbon-fluorine bond can impart desirable characteristics to materials. acs.orgnih.gov

The incorporation of fluorine-containing moieties into polymers is a key area of interest. Fluorinated polymers are known for their thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, membranes, and electronic components. researchgate.net Research into fluorinated phenols as monomers or additives for specialty polymers could unlock new materials with tailored properties.

Furthermore, the hydrogen bond donor capability of phenolic compounds can be enhanced through fluorination. brighton.ac.uk This improved ability to form strong, directional hydrogen bonds is being explored for the development of self-assembled monolayers and other supramolecular structures, which have potential applications in surface science and nanotechnology. brighton.ac.uk

Integration of Machine Learning and AI in Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and synthesis of new molecules, including fluorinated phenols. These computational tools can analyze vast datasets to predict the properties of novel compounds and identify optimal synthetic routes, thereby accelerating the research and development process.

Machine learning models can be trained to navigate complex reaction landscapes and predict high-yielding conditions for fluorination reactions, even for previously untested substrates. acs.orgucla.edu This predictive power can significantly reduce the number of experiments required, saving time and resources. For example, ML has been successfully used to map the reaction space for deoxyfluorination with sulfonyl fluorides, enabling accurate condition predictions. acs.orgucla.edu

In the future, AI could be used to design derivatives of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol with specific desired properties, whether for biological activity or material science applications. Directed evolution of enzymes, guided by machine learning, is also a promising tool for improving the efficiency and range of enzymatic synthesis of fluorinated compounds. nih.gov

Sustainable and Circular Economy Approaches for Fluorinated Phenols

As environmental concerns grow, there is an increasing emphasis on developing sustainable chemical processes. For fluorinated compounds, this involves creating greener synthetic methods and establishing a circular economy to minimize waste and environmental impact. nih.gov

The "circular economy" concept aims to move away from a linear "take-make-dispose" model to one where resources are kept in use for as long as possible. researchgate.net For fluorinated polymers derived from phenols, this could involve developing methods for depolymerization to recover the monomeric units for reuse. While challenging, this approach is crucial for the long-term sustainability of these materials. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(2,2,2-trifluoroethyl)phenol, and what critical parameters influence yield?

- Methodological Answer : A robust approach involves Friedel-Crafts alkylation of 2-methylphenol with 2,2,2-trifluoroethyl tosylate under acidic conditions (e.g., using BF₃·Et₂O as a catalyst). The reaction temperature (optimized at 0–5°C) and stoichiometric ratio of the trifluoroethylating agent (1.2–1.5 equivalents) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Alternative routes include Steglich esterification protocols using 2,2,2-trifluoroethanol and activated phenols, though this may require protecting group strategies .

Q. How can spectroscopic methods (NMR, MS, HPLC) be optimized to characterize 2-Methyl-4-(2,2,2-trifluoroethyl)phenol?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoroethyl group’s distinct splitting patterns (e.g., a quartet for CF₃CH₂ in ¹H NMR at δ ~3.8–4.2 ppm) and deshielded aromatic protons (δ ~6.8–7.2 ppm) confirm substitution. ¹⁹F NMR (δ ~-60 to -70 ppm) validates trifluoroethyl incorporation .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should show [M+H]+ at m/z 208.1 (C₉H₉F₃O), with characteristic fragments (e.g., loss of CF₃CH₂, m/z 121).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetics and binding interactions in biological systems?

- Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation due to fluorine’s electronegativity. Computational docking studies (e.g., using AutoDock Vina) can model interactions with target proteins. For example, the CF₃ group may engage in hydrophobic interactions or fluorine-π stacking with aromatic residues in enzyme active sites, as observed in analogs like 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid . In vitro assays (e.g., microsomal stability tests) should compare half-life (t₁/₂) of the trifluoroethyl analog against non-fluorinated counterparts to quantify metabolic resistance .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents). To address this:

- Standardize Assays : Use uniform protocols (e.g., Tris-HCl buffer pH 7.4, 1% DMSO) and validate enzyme activity controls.

- Control for Fluorine-Specific Effects : Test for non-specific binding using fluorine-free analogs to isolate the trifluoroethyl group’s contribution.

- Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to harmonize data from multiple studies, adjusting for variables like temperature or substrate concentration .

Q. What strategies are effective for studying the compound’s stereoelectronic effects on molecular conformation and reactivity?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to analyze bond angles/distortions caused by the CF₃CH₂ group (e.g., shortened C–F bonds vs. C–H).

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (FMOs), highlighting hyperconjugative interactions between the trifluoroethyl group and aromatic ring.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated analogs to probe transition-state electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.